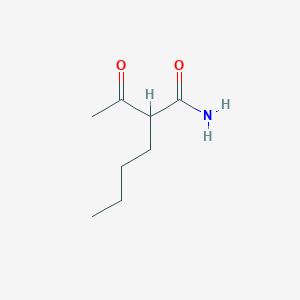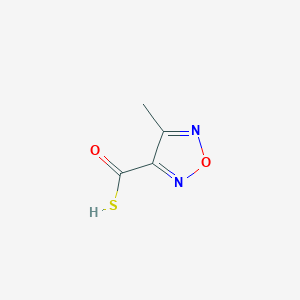
4-methyl-1,2,5-oxadiazole-3-carbothioic S-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1,2,5-oxadiazole-3-carbothioic S-acid is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one oxygen atom, and one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1,2,5-oxadiazole-3-carbothioic S-acid typically involves the reaction of 4-methyl-1,2,5-oxadiazole-3-carbonitrile with hydroxylamine to form 4-methyl-1,2,5-oxadiazole-3-carboxamidoxime. This intermediate is then further reacted under specific conditions to yield the desired carbothioic S-acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-1,2,5-oxadiazole-3-carbothioic S-acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
4-Methyl-1,2,5-oxadiazole-3-carbothioic S-acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 4-methyl-1,2,5-oxadiazole-3-carbothioic S-acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like thymidylate synthetase, which is crucial for DNA synthesis in cancer cells . This inhibition prevents the proliferation of cancer cells, making it a potential anticancer agent.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-methyl-1,2,5-oxadiazole-3-carbothioic S-acid include:
- 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid
- 1,2,4-Oxadiazole derivatives
- 1,3,4-Oxadiazole derivatives
Uniqueness
What sets this compound apart is its unique combination of nitrogen, oxygen, and sulfur atoms within the five-membered ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
58933-10-1 |
|---|---|
Fórmula molecular |
C4H4N2O2S |
Peso molecular |
144.15 g/mol |
Nombre IUPAC |
4-methyl-1,2,5-oxadiazole-3-carbothioic S-acid |
InChI |
InChI=1S/C4H4N2O2S/c1-2-3(4(7)9)6-8-5-2/h1H3,(H,7,9) |
Clave InChI |
DWJVBBXEBJJAGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NON=C1C(=O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-g]isoquinoline, 6-acetyl-5,6,7,8-tetrahydro-5-methyl-](/img/structure/B14619674.png)
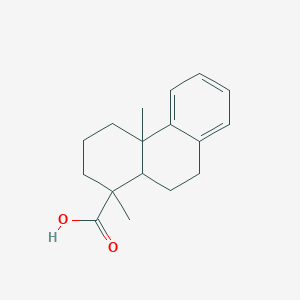
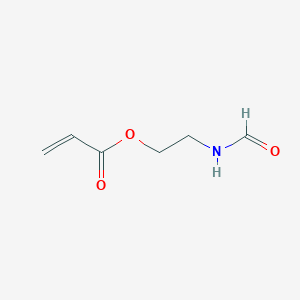

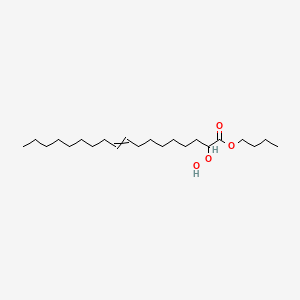
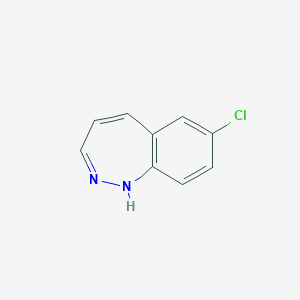


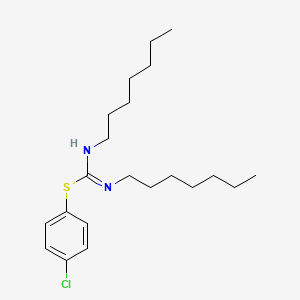
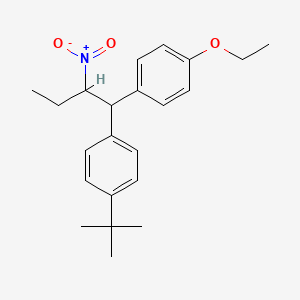
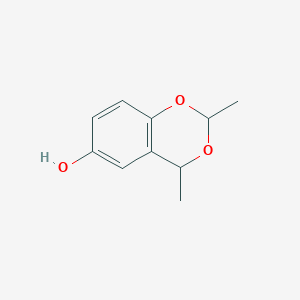
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)
